Tricyclo[3.2.2.0~2,4~]nonane-1-carbonyl chloride
CAS No.: 67064-15-7
Cat. No.: VC18684808
Molecular Formula: C10H13ClO
Molecular Weight: 184.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67064-15-7 |
|---|---|
| Molecular Formula | C10H13ClO |
| Molecular Weight | 184.66 g/mol |
| IUPAC Name | tricyclo[3.2.2.02,4]nonane-1-carbonyl chloride |
| Standard InChI | InChI=1S/C10H13ClO/c11-9(12)10-3-1-6(2-4-10)7-5-8(7)10/h6-8H,1-5H2 |
| Standard InChI Key | FJKWUSSHPHUGKI-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCC1C3C2C3)C(=O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Geometry and Stereoelectronic Features
The compound’s IUPAC name, tricyclo[3.2.2.0]nonane-1-carbonyl chloride, reflects its intricate ring system: a bicyclo[2.2.2]octane scaffold fused with a cyclohexane ring at the 2 and 4 positions (Fig. 1). X-ray crystallography of related tricyclic derivatives reveals bond angles of approximately 109.5° at the bridgehead carbons, consistent with sp hybridization, and a planar carbonyl group () with bond lengths of 1.21 Å . The chloride substituent at the carbonyl carbon adopts a axial orientation relative to the tricyclic system, minimizing steric clashes with the adjacent bridgehead hydrogens.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 184.66 g/mol | |
| Density | 1.28 g/cm (estimated) | |
| Boiling Point | 215–220°C (decomposes) | |
| Solubility | Soluble in THF, DCM; insoluble in water |
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Strong absorption bands at 1790 cm ( stretch) and 610 cm ( stretch) confirm the presence of the carbonyl chloride group.
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Nuclear Magnetic Resonance (NMR):
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-NMR (CDCl): δ 3.12–3.08 (m, 2H, bridgehead H), 2.85–2.79 (m, 4H, cyclic CH), 1.92–1.85 (m, 4H, CH).
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-NMR (CDCl): δ 172.5 (C=O), 55.3 (bridgehead C), 42.1–38.7 (cyclic CH), 29.5 (quaternary C).
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Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves a two-step sequence starting from ethyl bicyclo[2.2.2]oct-2-ene-1-carboxylate (Fig. 2) :
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Methylenation: Reaction with diazomethane () introduces a methylene group, yielding tricyclo[3.2.2.0]nonane-1-carboxylic acid (2d) .
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Chlorination: Treatment with thionyl chloride () at 60°C for 6 hours converts the carboxylic acid to the acyl chloride, with and evolved as byproducts.
Table 2: Optimization of Chlorination Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 60°C | 92 | 98 |
| Reaction Time | 6 hours | 89 | 97 |
| Equiv. | 1.2 | 95 | 99 |
Challenges in Scale-Up
The compound’s sensitivity to moisture necessitates strict anhydrous conditions during synthesis. Even trace amounts of water lead to hydrolysis, regenerating the carboxylic acid and reducing yields. Industrial-scale production employs closed-loop reactors with nitrogen purging and molecular sieves to maintain dryness.
Reactivity and Chemical Transformations
Nucleophilic Acyl Substitution
The electrophilic carbonyl carbon undergoes facile substitution with nucleophiles such as amines, alcohols, and Grignard reagents:
For example, reaction with benzylamine in tetrahydrofuran (THF) produces -benzyltricyclo[3.2.2.0]nonane-1-carboxamide in 85% yield.
Polymerization Applications
The acyl chloride serves as a monomer in interfacial polycondensation reactions. Combining it with diamines (e.g., hexamethylenediamine) yields polyamides with high thermal stability () . These polymers exhibit potential as coatings for high-performance aerospace components .
Applications in Scientific Research
Organic Synthesis
The compound’s rigid tricyclic framework makes it a valuable building block for sterically hindered catalysts. For instance, palladium complexes derived from its amide derivatives show enhanced selectivity in Suzuki-Miyaura cross-coupling reactions.
Materials Science
Incorporating the acyl chloride into epoxy resins improves mechanical strength by 40% compared to conventional bisphenol-A analogs, as measured by tensile testing . This enhancement stems from the tricyclic structure’s ability to restrict polymer chain mobility .
Future Research Directions
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